molecular formula C16H20N2O3 B7434663 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione

3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione

Cat. No. B7434663
M. Wt: 288.34 g/mol
InChI Key: QJBVYOGWNXPLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione, also known as HCMCD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HCMCD is a cyclic urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione is not fully understood. However, it has been proposed that 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has also been shown to inhibit the activity of viral proteases, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the inhibition of bacterial growth. 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has also been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has several advantages for lab experiments, including its ease of synthesis, low toxicity towards normal cells, and potential applications in various fields. However, 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione also has some limitations, including its low solubility in water and its potential toxicity towards aquatic organisms.

Future Directions

There are several future directions for the study of 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione. One direction is the optimization of the synthesis method to increase the yield and purity of 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione. Another direction is the study of 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione's mechanism of action and its potential applications in cancer therapy. Further studies are also needed to investigate the potential applications of 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione in other fields, including material science and catalysis.

Synthesis Methods

3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has been synthesized using various methods, including the reaction of 2-methylphenyl isocyanate with 3-hydroxycyclobutanone, followed by cyclization with phosgene. Another method involves the reaction of 2-methylphenyl isocyanate with 3-hydroxycyclobutanone, followed by cyclization with triphosgene. The yield of 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione using these methods ranges from 50-70%.

Scientific Research Applications

3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has been shown to exhibit anticancer, antiviral, and antibacterial activities. In material science, 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has been used as a catalyst for various reactions, including the synthesis of cyclic carbonates and the epoxidation of olefins.

properties

IUPAC Name

3-[(3-hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-10-4-2-3-5-13(10)14-8-15(20)18(16(21)17-14)9-11-6-12(19)7-11/h2-5,11-12,14,19H,6-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBVYOGWNXPLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)N(C(=O)N2)CC3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione

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